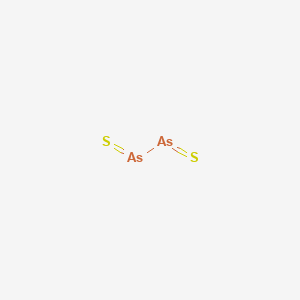
Arsenic(II) sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsenic(II) sulfide is a useful research compound. Its molecular formula is As2S2 and its molecular weight is 213.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Semiconductor Applications
Arsenic(II) sulfide is primarily utilized in the field of semiconductors due to its favorable electronic properties.
- Photovoltaics : Research has demonstrated that arsenic sulfide thin films can be integrated into photovoltaic devices. These films exhibit significant absorption in the visible spectrum and can be engineered for specific optoelectronic applications, such as multi-junction solar cells. The bandgap of As2S3 typically ranges from 2.20 to 2.65 eV, making it suitable for use as a wide-bandgap semiconductor in third-generation photovoltaic technologies .
- Quantum Dots : this compound can be processed into quantum dots, which are nanometer-sized semiconductor particles that have quantum mechanical properties. These quantum dots have applications in photonics, including light-emitting diodes (LEDs) and laser devices. They are particularly noted for their thermoelectric properties and potential use in Peltier devices .
Optical Applications
This compound is also employed in various optical applications due to its transparency in the infrared region.
- Optical Fibers : The compound is used in the fabrication of optical fibers that are sensitive to infrared light, enhancing communication technologies and sensing applications.
- Nonlinear Optics : As a nonlinear optical material, arsenic sulfide can be used to generate new frequencies of light through processes such as second-harmonic generation, which is essential for advanced laser systems .
Biomedical Applications
Recent studies have highlighted the potential of this compound nanoparticles in biomedical fields.
- Antimicrobial Properties : Arsenic nanoparticles synthesized from this compound exhibit antimicrobial activity against various pathogens. This property is being explored for developing new antimicrobial agents .
- Cancer Treatment : The cytotoxic effects of arsenic nanoparticles on cancer cells have garnered attention for potential therapeutic applications. Their ability to induce apoptosis in tumor cells makes them candidates for targeted cancer therapies .
Environmental Applications
This compound is being investigated for its role in environmental remediation.
- Heavy Metal Removal : The compound has been studied for its effectiveness in removing heavy metals from contaminated water sources. Its ability to form stable complexes with heavy metals makes it a useful agent in water treatment processes .
Case Studies and Research Findings
Análisis De Reacciones Químicas
Thermal Decomposition Reactions
Arsenic sulfides undergo structural transformations and volatilization when heated. For As₂S₅:
-
Stage 1 (200–450°C): Releases elemental sulfur, forming As₂S₃ :
As2S5ΔAs2S3+2S↑ -
Stage 2 (450–575°C): As₂S₃ melts and decomposes into As₃S₄ and gaseous species (As₄S₆, As₄S₄) :
3As2S3Δ2As3S4+S↑
Table 1: Thermal decomposition products of As₂S₅
| Temperature Range (°C) | Major Phases Detected | Volatilization Products |
|---|---|---|
| 200–450 | As₂S₃, molten As₂S₅/As₂S₃ mix | S, trace As₄S₆ |
| 450–575 | As₃S₄, residual As₂S₃ | As₄S₆, As₄S₄ |
Hydrochloric Acid
As₂S₃ reacts slowly with HCl, producing toxic H₂S :
As2S3+6HCl→2AsCl3+3H2S↑
Nitric Acid
Concentrated HNO₃ oxidizes As₂S₃ to arsenic acid and elemental sulfur :
As2S3+10HNO3→2H3AsO4+3S↓+10NO↑+2H2O
Chloric Acid
Reacts violently with As₂S₃, generating incandescence :
As2S3+14HClO3→2H3AsO4+3H2SO4+14ClO2↑
Leaching Reactions in Metallurgical Processes
Copper sulfate solutions dissolve As₂S₃ via ion exchange :
As2S3+3CuSO4+6H2O→3CuS↓+2H3AsO3+3H2SO4
Key Parameters:
Table 2: Leaching Efficiency of As₂S₃ by 0.28M CuSO₄
| Time (min) | 30 | 60 | 120 |
|---|---|---|---|
| As Recovery | 84.7% | 93.2% | 97.8% |
Biological Reactivity
As₂S₂ exhibits dose-dependent cytotoxicity in lymphoma cells :
Propiedades
Número CAS |
12044-30-3 |
|---|---|
Fórmula molecular |
As2S2 |
Peso molecular |
213.98 g/mol |
InChI |
InChI=1S/As2S2/c3-1-2-4 |
Clave InChI |
KKPLQJMNSIUAFP-UHFFFAOYSA-N |
SMILES |
S=[As][As]=S |
SMILES canónico |
S=[As][As]=S |
Key on ui other cas no. |
12044-30-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















